Cas no 65493-55-2 (4-propanoylpiperazin-2-one)

4-Propanoylpiperazin-2-one is a heterocyclic compound featuring a piperazinone core functionalized with a propanoyl group at the 4-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. Its reactive ketone and amide functionalities enable further derivatization, facilitating the development of novel bioactive molecules. The compound's stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthesis. Researchers value 4-propanoylpiperazin-2-one for its potential in constructing complex nitrogen-containing frameworks, making it a valuable building block in medicinal chemistry and material science.
4-propanoylpiperazin-2-one structure
4-propanoylpiperazin-2-one structure
Product Name:4-propanoylpiperazin-2-one
CAS No:65493-55-2
MF:C7H12N2O2
MW:156.182381629944
CID:501604
PubChem ID:45099448
Update Time:2025-10-29

4-propanoylpiperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Piperazinone,4-(1-oxopropyl)-
    • 4-propanoylpiperazin-2-one
    • Piperazinone, 4-(1-oxopropyl)- (9CI)
    • AKOS008931206
    • 4-Propionylpiperazin-2-one
    • CS-0259472
    • Z31602738
    • 65493-55-2
    • SCHEMBL12233461
    • F8883-1788
    • DTXSID60667890
    • EN300-734630
    • Inchi: 1S/C7H12N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10)
    • InChI Key: HQUGNUJTASFXAK-UHFFFAOYSA-N
    • SMILES: O=C1CN(C(CC)=O)CCN1

Computed Properties

  • Exact Mass: 156.08996
  • Monoisotopic Mass: 156.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.4A^2
  • XLogP3: -0.7

Experimental Properties

  • PSA: 49.41

4-propanoylpiperazin-2-one Pricemore >>

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